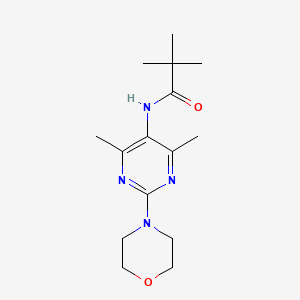
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, drug discovery, and material synthesis. This compound belongs to the class of pyrimidines, which are essential building blocks in many natural compounds, including vitamins, liposaccharides, and antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as guanidine and β-diketones under acidic conditions.
Introduction of Morpholine: Morpholine is introduced to the pyrimidine core through nucleophilic substitution reactions.
Methylation: The pyrimidine core is methylated at the 4 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate.
Amide Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in material synthesis and as a building block for advanced materials.
Mechanism of Action
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is unique due to its specific structural features and functional groups. Similar compounds include other pyrimidine derivatives and pivalamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its ability to serve as a versatile intermediate and its potential for diverse applications.
Comparison with Similar Compounds
Pyrimidine derivatives
Pivalamide derivatives
Other morpholine-containing compounds
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKNKJKBZGYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

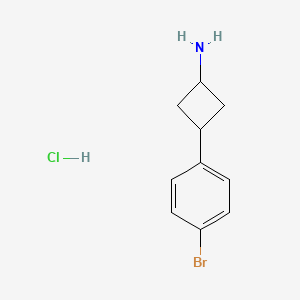
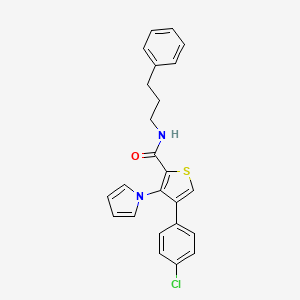
![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)
![3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2988572.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
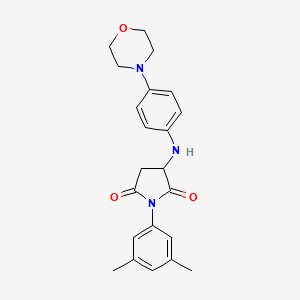

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
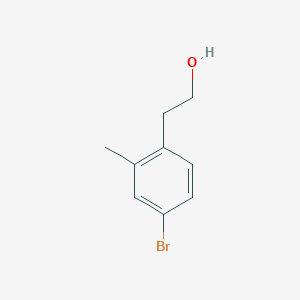
![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)
![N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2988586.png)
